4-ethoxy-N-(3-methylphenyl)benzamide
Description
4-Ethoxy-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-ethoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-9-7-13(8-10-15)16(18)17-14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
HIUXMDHGCNIIOY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkoxy Group Variations
- 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9): Replacing the ethoxy group with methoxy reduces molecular weight (255.29 g/mol vs. 269.33 g/mol) and slightly decreases lipophilicity. This change may enhance aqueous solubility but reduce membrane permeability . No direct biological data are reported, but methoxy derivatives are often explored for antioxidant and anti-inflammatory properties .
- This compound is marketed as a pesticide/pharmaceutical intermediate, suggesting enhanced stability compared to the methyl-substituted analog .
Aniline Ring Modifications
4-Ethoxy-N-(4-methylphenyl)benzamide :
- Substituting the 3-methyl group with a 4-methyl group on the aniline ring may shift steric interactions in protein binding pockets, though specific activity data are lacking.
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide :
Gastrokinetic Agents
- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate): This derivative demonstrates potent gastrokinetic activity (EC₅₀ < 1 µM in rats) without dopamine D2 receptor antagonism, a significant advantage over metoclopramide. The ethoxy group contributes to metabolic stability, while the fluorobenzyl-morpholine moiety enhances target selectivity .
Tyrosinase Inhibitors
- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g): Incorporation of a thiazole-triazole heterocycle (C₂₇H₂₄N₆OS₂) significantly boosts tyrosinase inhibition (IC₅₀ ~0.8 µM) compared to simpler benzamides. The ethoxy group in 4-ethoxy-N-(3-methylphenyl)benzamide may lack this synergistic effect but could serve as a scaffold for further functionalization .
Spectroscopic Characterization
- FTIR/NMR Trends :
- The ethoxy group in this compound shows characteristic C-O-C stretching at ~1250 cm⁻¹ (FTIR) and a triplet for CH₂CH₃ at δ 1.3–1.5 ppm (¹H NMR). Methoxy analogs exhibit sharper singlet peaks at δ 3.8–4.0 ppm .
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